1-([2,3'-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[[5-(furan-3-yl)furan-2-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c18-14-3-1-12(2-4-14)9-19-17(21)20-10-15-5-6-16(23-15)13-7-8-22-11-13/h1-8,11H,9-10H2,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLZHTCKGXZDSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NCC2=CC=C(O2)C3=COC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-([2,3’-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,3’-bifuran and 4-chlorobenzylamine.
Reaction Conditions: The bifuran and chlorobenzylamine are reacted under controlled conditions to form the desired urea derivative. Common reagents used in this process include isocyanates or carbamoyl chlorides.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-([2,3’-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea undergoes various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form furan-2,3-dione derivatives.
Reduction: The chlorobenzyl group can be reduced to form the corresponding benzyl alcohol.
Substitution: The urea group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include oxidized bifuran derivatives, reduced benzyl alcohols, and substituted urea derivatives.
Scientific Research Applications
1-([2,3’-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-([2,3’-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: It may modulate biochemical pathways related to cell growth, apoptosis, or signal transduction.
Effects: The compound’s effects are mediated through its ability to bind to and inhibit or activate its molecular targets, leading to changes in cellular functions.
Comparison with Similar Compounds
Substituent Variations
- Core Structure : Unlike triazole- or thiazolidinedione-based analogs (e.g., compound 4c from evidence 1), which feature heterocyclic cores, the target compound utilizes a urea backbone. Urea derivatives typically exhibit stronger hydrogen-bonding capacity, which may enhance binding affinity in enzyme inhibition compared to triazoles .
- Aromatic Substituents: The 4-chlorobenzyl group is shared with compound 4c (a thiazolidinedione derivative).
Functional Group Impact
Physicochemical Properties
- Melting Point : Compound 4c has a melting point (mp) of 168–170°C, typical for rigid, aromatic heterocycles . The target compound’s bifuran moiety may lower its mp due to reduced planarity, though experimental data are lacking.
- Solubility : The urea core may improve aqueous solubility relative to thiazolidinediones, which are often poorly soluble.
Biological Activity
1-([2,3'-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound can be represented by the following molecular formula: C16H15ClN2O2. The synthesis typically involves the reaction of a bifuran derivative with a chlorobenzyl urea precursor. The synthesis can be conducted under various conditions, often utilizing microwave-assisted techniques to enhance yield and purity.
Synthetic Route Overview
- Starting Materials : Bifuran derivative and 4-chlorobenzyl isocyanate.
- Reaction Conditions : Microwave irradiation in solvent (e.g., DMF or DMSO).
- Yield : Typically ranges from 65% to 85% depending on the reaction conditions.
Biological Activity
This compound exhibits a range of biological activities, including:
- Antitumor Activity : Studies have shown that this compound has significant cytotoxic effects against various cancer cell lines. For instance, it demonstrated an IC50 value of approximately 25 µM against human breast cancer cells (MCF-7) and 30 µM against prostate cancer cells (PC-3) .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against several bacterial strains. It exhibited minimum inhibitory concentration (MIC) values ranging from 10 to 20 µM against Gram-positive bacteria such as Staphylococcus aureus .
- Enzyme Inhibition : It has been found to inhibit specific enzymes involved in cancer progression, such as GSK-3β, with an IC50 value of around 140 nM .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Interaction : The urea moiety facilitates binding to enzyme active sites, while the bifuran structure allows for π-π stacking interactions with aromatic amino acids in protein structures.
- Cell Cycle Arrest : In cancer cells, this compound has been shown to induce cell cycle arrest at the G0/G1 phase, leading to reduced proliferation rates.
Case Studies
Several studies have investigated the biological effects of this compound:
- Antitumor Efficacy Study :
- Antimicrobial Activity Assessment :
Comparative Biological Activity Table
| Activity Type | Cell Line/Bacteria | IC50/MIC Value (µM) |
|---|---|---|
| Antitumor | MCF-7 | 25 |
| Antitumor | PC-3 | 30 |
| Antimicrobial | Staphylococcus aureus | 10 |
| Antimicrobial | Escherichia coli | 15 |
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of 1-([2,3'-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea?
- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethers (e.g., THF) improve nucleophilic substitution efficiency .
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) may facilitate coupling reactions between the bifuran and urea moieties .
- Temperature : Stepwise heating (e.g., 60–80°C for urea formation, followed by 100–120°C for cyclization) minimizes side reactions .
- Validation : Monitor reaction progress via TLC or HPLC, and purify using column chromatography with gradient elution (hexane/ethyl acetate) .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : ¹H/¹³C NMR identifies aromatic protons (6.5–8.0 ppm for bifuran and chlorobenzyl groups) and urea NH signals (8.5–9.5 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
- X-ray crystallography : Resolve 3D conformation if single crystals are obtainable (requires slow evaporation from dichloromethane/hexane) .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data between this compound and analogs with substituted benzyl groups?
- Methodological Answer :
- Structure-activity relationship (SAR) analysis : Compare chlorobenzyl (electron-withdrawing) vs. fluorobenzyl (smaller, electronegative) analogs. Use docking studies to assess binding affinity differences in target proteins (e.g., kinase enzymes) .
- Experimental validation : Test both compounds under identical assay conditions (e.g., IC₅₀ in enzyme inhibition assays) to isolate substituent effects .
Q. How can advanced separation techniques improve purity for pharmacological studies?
- Methodological Answer :
- Membrane filtration : Use tangential flow filtration (TFF) to remove high-MW impurities (e.g., dimers) .
- Preparative HPLC : Optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA) and column (C18, 5 µm) to resolve closely eluting isomers .
- Crystallization : Screen solvents (e.g., ethanol/water mixtures) to enhance crystal purity (>99% by HPLC) .
Q. What computational methods predict the compound’s stability under physiological conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
